molecular formula C20H15BrCl2N4O2 B406194 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303973-59-3

8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406194
CAS No.: 303973-59-3
M. Wt: 494.2g/mol
InChI Key: PQHFFRWYJHNDKY-UHFFFAOYSA-N
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Description

8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides. This specific compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom at the 8th position of the purine ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Alkylation: Attachment of 2-chlorobenzyl groups at the 1st and 7th positions through nucleophilic substitution reactions using 2-chlorobenzyl chloride and a base such as potassium carbonate.

    Methylation: Introduction of a methyl group at the 3rd position using methyl iodide and a strong base like sodium hydride.

    Cyclization: Formation of the dihydropurine structure through intramolecular cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially converting them to hydrogen atoms.

    Substitution: Nucleophilic substitution reactions can replace the bromine and chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. The presence of bromine, chlorine, and methyl groups can influence its binding affinity and specificity, leading to varied biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the 2-chlorobenzyl groups, resulting in different chemical and biological properties.

    1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, which may affect its reactivity and interactions.

    8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the 2-chlorobenzyl groups, leading to different solubility and stability characteristics.

Uniqueness

The unique combination of bromine, chlorine, and methyl groups in 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-bromo-1,7-bis[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2N4O2/c1-25-17-16(26(19(21)24-17)10-12-6-2-4-8-14(12)22)18(28)27(20(25)29)11-13-7-3-5-9-15(13)23/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFFRWYJHNDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N(C(=N2)Br)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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